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molecular formula C15H13BrO2 B8716453 2-[2-(4-bromophenyl)ethyl]benzoic Acid CAS No. 3973-52-2

2-[2-(4-bromophenyl)ethyl]benzoic Acid

Cat. No. B8716453
M. Wt: 305.17 g/mol
InChI Key: IWJYTHFNMHRKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05492917

Procedure details

Sulfur dioxide (625 mL) was condensed into a large flask with a dry ice condenser to this flask was added TFA (10 mL) and bromine (2 equiv). When the solution temperature reached -50°, o-phenethylbenzoic acid was added. The reaction was stirred at -28° C. for 17 hours. The SO2 and excess bromine were evaporated off at room temperature over a 2 hour period leaving slightly yellow solid. A 30 g sample was dissolved in hot toluene-hexane (100 mL of 2:3) with a few mL of Et2O. The solution was cooled slowly to 10° C., and the product was isolated by filtration.
Quantity
625 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene hexane
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)=O.C(O)(C(F)(F)F)=O.[Br:11]Br.[CH2:13]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24])[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.CCCCCC.CCOCC>[Br:11][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH2:13][C:21]2[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=2[C:23]([OH:25])=[O:24])=[CH:20][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
625 mL
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Step Four
Name
toluene hexane
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-28 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -28° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a large flask with a dry ice condenser to this flask
CUSTOM
Type
CUSTOM
Details
reached -50°
CUSTOM
Type
CUSTOM
Details
The SO2 and excess bromine were evaporated off at room temperature over a 2 hour period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
leaving slightly yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to 10° C.
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC1=CC=C(CCC2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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